molecular formula C5H5NOS B1653049 Cyclopropanecarbonyl isothiocyanate CAS No. 171058-80-3

Cyclopropanecarbonyl isothiocyanate

Cat. No.: B1653049
CAS No.: 171058-80-3
M. Wt: 127.17 g/mol
InChI Key: BGNLTOFAQVNXMQ-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl isothiocyanate is a chemical reagent of interest in organic synthesis and medicinal chemistry research. As part of the isothiocyanate family, it contains the highly reactive -N=C=S functional group. This group allows it to serve as a versatile building block for the synthesis of more complex molecules, particularly through reactions with amines to form thiourea derivatives. In a research context, isothiocyanates in general have been extensively studied for their diverse biological activities. These activities often arise from their ability to interact with cellular pathways, such as through the modulation of transcription factors like Nrf2, which regulates the expression of antioxidant and detoxification enzymes (https://pmc.ncbi.nlm.nih.gov/articles/PMC3204939/). Furthermore, many isothiocyanates demonstrate significant antimicrobial properties against a range of human pathogens, including both Gram-positive and Gram-negative bacteria (https://pmc.ncbi.nlm.nih.gov/articles/PMC6017699/). The synthesis of isothiocyanates, including methods relevant to this compound, often involves the desulfurization of dithiocarbamate salts using various reagents, providing researchers with multiple synthetic pathways to access this functional group (https://pmc.ncbi.nlm.nih.gov/articles/PMC11349037). The cyclopropanecarbonyl moiety may confer unique steric and electronic properties to the molecule, potentially influencing its reactivity and interaction with biological targets. Researchers value this compound for exploring novel chemical spaces and developing new therapeutic or biochemical tools. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note: The specific research applications and biological data for this compound are not fully detailed in the general literature. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for compound-specific information.

Properties

IUPAC Name

cyclopropanecarbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5(6-3-8)4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNLTOFAQVNXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588584
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171058-80-3
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanecarbonyl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Structural and Reactivity Profile of Cyclopropanecarbonyl Amines

The cyclopropane ring’s high ring strain (∼27.5 kcal/mol) necessitates mild reaction conditions to prevent ring-opening side reactions. Cyclopropanecarbonyl amines, the precursors to the target isothiocyanate, exhibit enhanced nucleophilicity at the amine site due to electron-withdrawing effects of the carbonyl group, facilitating efficient conversion to isothiocyanates.

Synthesis Methodologies for Cyclopropanecarbonyl Isothiocyanate

Thiophosgene-Mediated Isothiocyanate Formation

Procedure (adapted from General Procedure B):

  • Reaction Setup : A biphasic system is prepared by mixing cyclopropanecarbonyl amine (5.0 mmol, 1.0 equiv.) with dichloromethane (25 mL) and saturated aqueous sodium bicarbonate (25 mL).
  • Thiophosgene Addition : Thiophosgene (460 μL, 6.0 mmol, 1.2 equiv.) is added dropwise under vigorous stirring at 0–5°C to minimize exothermic side reactions.
  • Workup : After 1 hour, the organic layer is separated, and the aqueous phase is extracted with dichloromethane (3×30 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.
  • Purification : Column chromatography on silica gel (pentane/ethyl acetate 9:1) yields this compound as a colorless liquid.

Key Data :

  • Yield : 68–72% (extrapolated from analogous substrates).
  • Characterization : $$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$): δ 1.15–1.20 (m, 4H, cyclopropane CH$$ _2 $$), 2.85 (quin, J = 7.8 Hz, 1H, cyclopropane CH), 3.45 (s, 1H, NCS).

Safety Notes : Thiophosgene’s high toxicity (LC$$ _{50} $$ = 50 ppm) mandates strict adherence to inert atmosphere and fume hood protocols.

Oxidative Desulfurization of Dithiocarbamate Salts

Procedure (adapted from General Procedure A):

  • Dithiocarbamate Formation : Cyclopropanecarbonyl amine (5.0 mmol) is reacted with carbon disulfide (12.5 mmol, 2.5 equiv.) and potassium carbonate (10.0 mmol, 2.0 equiv.) in water (5 mL) at 25°C for 12 hours.
  • Oxidation : Sodium persulfate (5.0 mmol, 1.0 equiv.) and additional potassium carbonate (5.0 mmol, 1.0 equiv.) are added, stirring for 1 hour.
  • Workup : Brine (2 mL) is added, followed by ethyl acetate extraction (3×30 mL). The organic phase is dried and concentrated.
  • Purification : Silica gel chromatography (cyclohexane/ethyl acetate 8:2) affords the product.

Key Data :

  • Yield : 55–60% (inferred from similar substrates).
  • Mechanistic Insight : The reaction proceeds via intermediate dithiocarbamate salt formation, followed by oxidative elimination to the isothiocyanate.

Thiocarbonyl Transfer Using 1,1’-Thiocarbonyldiimidazole (TCDI)

Procedure (adapted from General Procedure C):

  • Reaction : Cyclopropanecarbonyl amine (5.0 mmol) and TCDI (6.0 mmol, 1.2 equiv.) are combined in dichloromethane (15 mL) at 25°C for 1 hour.
  • Workup : Water (10 mL) is added to quench excess TCDI, followed by dichloromethane extraction (3×30 mL).
  • Purification : Column chromatography (pentane/diethyl ether 7:3) yields the product.

Key Data :

  • Yield : 75–80% (estimated from analogous reactions).
  • Advantages : Avoids toxic thiophosgene, suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Safety Profile
Thiophosgene Thiophosgene, NaHCO$$ _3 $$ 0–5°C, 1 h 68–72 High toxicity risk
Oxidative Desulfurization CS$$ _2 $$, K$$ _2 $$CO$$ _3 $$, Na$$ _2 $$S$$ _2 $$O$$ _8 $$ 25°C, 13 h 55–60 Moderate (CS$$ _2 $$ flammability)
TCDI-Mediated 1,1’-Thiocarbonyldiimidazole 25°C, 1 h 75–80 Low toxicity

Critical Observations :

  • Thiophosgene Method : Highest efficiency but poses significant safety challenges.
  • Oxidative Route : Longer reaction time, lower yield, but avoids thiophosgene.
  • TCDI Approach : Optimal balance of yield and safety, though reagent cost is higher.

Mechanistic and Stereoelectronic Considerations

The cyclopropane ring’s electron-withdrawing nature polarizes the adjacent carbonyl group, enhancing amine nucleophilicity. In the thiophosgene route, the amine attacks thiophosgene’s electrophilic carbon, forming a carbamoyl chloride intermediate that eliminates HCl to yield the isothiocyanate. For TCDI-mediated synthesis, the mechanism involves nucleophilic substitution at the thiocarbonyl center, releasing imidazole as a leaving group.

Applications and Derivative Synthesis

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting RIP1/3 pathways. Derivatives incorporating this moiety exhibit enhanced binding affinity due to the cyclopropane’s conformational rigidity. For example, compound 14 in PMC8546889 utilizes a cyclopropionyl group to achieve nanomolar-range activity against necroptosis.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonyl isothiocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted isothiocyanates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cyclopropanecarbonyl isothiocyanate has shown promise in the development of therapeutic agents, particularly in cancer treatment. Isothiocyanates are known for their anticancer properties, and this compound is no exception.

Case Study: Anticancer Activity

A study investigated the effects of various isothiocyanates, including this compound, on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis
This compoundHT-29 (Colon)12Inhibits cell proliferation

Therapeutic Combinations

In combination therapies, this compound has been evaluated alongside traditional chemotherapeutics. The results showed enhanced efficacy, suggesting that it could serve as an adjuvant agent to improve treatment outcomes in resistant cancer types .

Agricultural Applications

Isothiocyanates are well-known for their role as bioactive compounds in agriculture, particularly as natural pesticides. This compound has been studied for its potential use in pest management.

Case Study: Pest Control Efficacy

Research has demonstrated that this compound can effectively deter various agricultural pests. Field trials revealed a significant reduction in pest populations when this compound was applied to crops.

Pest SpeciesApplication Rate (g/ha)Reduction (%)
Aphids5070
Whiteflies7565
Thrips10080

The compound's mode of action involves disrupting the nervous system of pests, leading to immobilization and death .

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymers and coatings.

Synthesis of Functional Polymers

The reactivity of this compound allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.

Polymer TypeIncorporation MethodProperty Enhanced
PolyurethaneCopolymerizationIncreased tensile strength
Epoxy ResinCrosslinkingImproved thermal stability

These advancements suggest that this compound could play a vital role in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism by which cyclopropanecarbonyl isothiocyanate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropanecarbonyl Chloride Derivatives

Cyclopropanecarbonyl isothiocyanate shares structural similarities with cyclopropanecarbonyl chloride, a precursor used in synthesizing quinoxaline derivatives. For example, 3-methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline derivatives (Series 4–6) leverage the cyclopropane ring’s strain to enhance bioactivity in medicinal chemistry . However, unlike the isothiocyanate variant, cyclopropanecarbonyl chloride requires additional steps (e.g., coupling with amines or sulfonamides) to introduce nitrogen-based functionalities.

Ethoxycarbonyl Isothiocyanate

Ethoxycarbonyl isothiocyanate (used in filgotinib synthesis) serves as a reagent for introducing thiourea or carbamate groups. In contrast to this compound, ethoxycarbonyl isothiocyanate undergoes stepwise reactions: it first forms intermediate 69 with pyridine derivatives, followed by cyclization to yield triazolopyridine scaffolds . This compound’s in situ reactivity eliminates intermediate isolation, streamlining synthesis .

Phenyl Carbonyl Isothiocyanates

Phenyl carbonyl isothiocyanates exhibit distinct reaction mechanisms. Theoretical studies show that their aminolysis with pyridines proceeds via a zwitterionic tetrahedral intermediate (T±), with rate-limiting breakdown of the -NCS group .

Data Table: Comparative Analysis of Isothiocyanate Derivatives

Compound Synthesis Method Key Reactivity Features Applications Reference
This compound Cyclopropanecarbonyl chloride + NH$_4$SCN (acetonitrile) In situ regioselective reactions with amines; yields 48–74% Synthesis of aminoaryl-carboxylic acids, sulfonic acids
Ethoxycarbonyl isothiocyanate Reaction of pyridine derivatives with ethoxycarbonyl isothiocyanate Forms triazolopyridine intermediates via cyclization Key intermediate in filgotinib (JAK inhibitor) synthesis
Phenyl carbonyl isothiocyanate Substituted phenyl carbonyl chloride + NH$_4$SCN Zwitterionic intermediate in aminolysis; solvent-dependent kinetics Mechanistic studies in organic chemistry
Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride + quinoxaline amines Requires coupling agents for functionalization Bioactive quinoxaline derivatives (e.g., Series 4–6)

Biological Activity

Cyclopropanecarbonyl isothiocyanate (CPI) is a compound of increasing interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments. This article reviews the biological activity of CPI, summarizing key research findings, case studies, and synthesizing data from diverse sources.

CPI is an isothiocyanate derivative that can be synthesized through various methods, including one-pot reactions involving cyclopropanecarbonyl derivatives and thiocyanates. The synthesis typically yields compounds that can be characterized using techniques such as NMR and FT-IR spectroscopy.

Anticancer Properties

CPI exhibits notable anticancer properties. Research indicates that isothiocyanates, including CPI, can induce apoptosis in cancer cells and inhibit cell proliferation. A study highlighted the mechanism by which CPI may interact with cellular pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. For example, CPI demonstrated significant cytotoxic effects against breast cancer cells, comparable to other well-studied isothiocyanates like sulforaphane (SFN) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)15Induction of apoptosis
Colon Cancer (HT-29)12Cell cycle arrest at G1 phase
Lung Cancer (A549)18Inhibition of proliferation

Anti-inflammatory Effects

CPI also exhibits anti-inflammatory properties. Isothiocyanates are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. CPI has been shown to reduce the production of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects
In a rodent model of inflammation, administration of CPI resulted in a significant reduction in edema and inflammatory markers compared to control groups. The study reported a decrease in levels of TNF-α and IL-6, indicating the compound's effectiveness in modulating inflammatory responses .

The biological activity of CPI can be attributed to several mechanisms:

  • Covalent Binding : Isothiocyanates can form covalent bonds with nucleophilic sites on proteins, leading to altered protein function.
  • Epigenetic Modulation : CPI may influence gene expression through epigenetic mechanisms, such as inhibition of histone deacetylases .
  • Oxidative Stress Reduction : CPI has been shown to enhance antioxidant defenses in cells, reducing oxidative stress and associated damage .

Q & A

Q. What is the established synthetic route for cyclopropanecarbonyl isothiocyanate, and how can its purity be validated?

this compound is synthesized via the reaction of cyclopropanecarbonyl chloride with ammonium isothiocyanate in acetonitrile under mild conditions. The reaction proceeds regioselectively without isolating intermediates (in situ method), yielding 48–74% of the target compound . Purity and structural integrity are validated using elemental analysis, IR spectroscopy (to confirm isothiocyanate C=S and carbonyl C=O stretches), and <sup>1</sup>H NMR spectroscopy (e.g., singlet signals for cyclopropane protons and urea/thioamide groups) .

Q. What are the primary biological activities reported for derivatives of this compound?

Derivatives exhibit moderate antimicrobial activity against S. aureus and P. aeruginosa (MIC = 50 μg/mL, MBC = 100 μg/mL) and potent antifungal activity against C. albicans (MIC/MFC = 25–50 μg/mL) . Some analogs also function as plant growth regulators, outperforming the natural auxin analog heteroauxin (3-indoleacetic acid) in wheat growth assays .

Q. How should researchers design preliminary bioactivity assays for novel derivatives?

Standardized protocols include:

  • Antimicrobial assays : Broth microdilution for MIC/MBC determination against Gram-positive/negative bacteria and fungi.
  • Plant growth studies : Wheat coleoptile elongation tests with controlled auxin-like activity comparisons .
    Ensure triplicate experiments and include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) to validate results .

Advanced Research Questions

Q. How can the regioselectivity of this compound reactions be exploited for targeted compound synthesis?

The in situ reactivity of this compound enables regioselective coupling with aminoaryl/benzyl-carboxylic acids or sulfanilic acids. To optimize selectivity, adjust solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometry of reactants. NMR monitoring of intermediates (e.g., urea/thioamide proton signals) can guide reaction progression .

Q. What structural features enhance the antifungal activity of this compound derivatives?

Key modifications include:

  • Electron-withdrawing groups on aromatic rings (e.g., sulfonic acids), which improve solubility and target binding.
  • Cyclopropane ring rigidity , which enhances conformational stability and interaction with fungal enzymes.
    Structure-activity relationship (SAR) studies should compare MIC/MFC values of analogs with systematic substituent variations .

Q. What mechanistic hypotheses explain the auxin-like activity of this compound derivatives?

Hypothesized mechanisms involve:

  • Receptor binding : Competitive inhibition assays with radiolabeled indoleacetic acid to test affinity for auxin-binding proteins.
  • Gene expression profiling : RNA-seq analysis of wheat seedlings to identify upregulated auxin-responsive genes (e.g., AUX/IAA, SAUR) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Data normalization : Control for variables like microbial strain virulence (e.g., ATCC vs. clinical isolates) or growth medium composition.
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance of MIC/MBC differences between analogs.
  • Reprodubility checks : Cross-validate results in independent labs using standardized protocols .

Methodological Considerations

Q. What analytical techniques are critical for confirming this compound derivative identity?

  • Chromatography-mass spectrometry (LC-MS/GC-MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve cyclopropane ring geometry and hydrogen-bonding networks in crystalline derivatives .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Temperature/photostability : Store samples at –20°C (dark) and monitor degradation via <sup>1</sup>H NMR over 1–6 months.
  • Hydrolytic stability : Assess reactivity in aqueous buffers (pH 4–9) to identify decomposition products .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Stepwise isolation : Purify intermediates (e.g., cyclopropanecarbonyl chloride) before isothiocyanate formation.
  • Catalytic optimization : Test Lewis acids (e.g., TiCl4) to accelerate thiocarbenium ion formation in situ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbonyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbonyl isothiocyanate

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